molecular formula C11H11N5O2S B11458893 3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Cat. No.: B11458893
M. Wt: 277.30 g/mol
InChI Key: NWBGTVZJSUPZPZ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine typically involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds. One common method includes the reaction of 3,4-dimethoxybenzohydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine involves its interaction with various molecular targets. It is known to inhibit enzymes such as carbonic anhydrase and cholinesterase, which play crucial roles in physiological processes. The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine stands out due to its unique combination of a triazole and thiadiazole ring fused with a dimethoxyphenyl group. This structure imparts distinct pharmacological properties, making it a versatile compound for various scientific applications .

Properties

Molecular Formula

C11H11N5O2S

Molecular Weight

277.30 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

InChI

InChI=1S/C11H11N5O2S/c1-17-7-4-3-6(5-8(7)18-2)9-13-14-11-16(9)15-10(12)19-11/h3-5H,1-2H3,(H2,12,15)

InChI Key

NWBGTVZJSUPZPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(S3)N)OC

Origin of Product

United States

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